(3-Methylazetidin-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(3-methylazetidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(2-6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFPQFJIHSGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564719 | |
| Record name | 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96308-73-5 | |
| Record name | 1-(3-Methylazetidin-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Azetidine Ring Formation and Functionalization
The azetidine core is typically synthesized via cyclization reactions involving amino alcohols or haloalkylamines. The methyl group at the 3-position can be introduced through alkylation or by using substituted precursors.
- Method Example:
Starting from a suitable 3-substituted azetidine intermediate, the methanamine moiety is introduced by nucleophilic substitution or reductive amination methods. For instance, reductive amination of 3-methylazetidin-3-one with formaldehyde and ammonia or amine sources under hydrogenation conditions can yield the desired aminomethyl derivative.
Reductive Amination
A common route involves reductive amination where an aldehyde or ketone precursor is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
Salt Formation (Dihydrochloride)
The free base amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol). This step is crucial for isolating the compound as a stable, crystalline solid.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Azetidine ring synthesis | Cyclization of haloalkylamines or amino alcohols | 3-Methylazetidine intermediate | Requires control of regioselectivity |
| 2 | Introduction of methanamine | Reductive amination with formaldehyde + NH3 or amine, NaBH3CN or catalytic hydrogenation | (3-Methylazetidin-3-yl)methanamine free base | Mild conditions preferred |
| 3 | Salt formation | Treatment with 1M HCl in methanol | This compound | Enhances stability and purity |
Research Findings and Optimization Notes
- Hydrogenation Techniques: Catalytic hydrogenation under mild pressure and temperature is effective for reductive amination, providing high yields and purity.
- Microwave-Assisted Reactions: Some synthetic routes utilize microwave irradiation to accelerate substitution and coupling reactions, improving efficiency.
- Purification: Final purification typically involves crystallization of the dihydrochloride salt from suitable solvents, ensuring purity ≥ 97% as per commercial specifications.
- Safety and Handling: The dihydrochloride salt form reduces volatility and enhances handling safety, with standard hazard precautions applied (e.g., protective gloves, eye protection).
Chemical Reactions Analysis
Types of Reactions: (3-Methylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(3-Methylazetidin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (3-Methylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its chemical structure .
Comparison with Similar Compounds
Structural Analogs in the Azetidine Family
The following table compares (3-Methylazetidin-3-yl)methanamine dihydrochloride with azetidine-based analogs (Table 1):
Key Observations :
- The dihydrochloride form of the target compound improves aqueous solubility compared to monohydrochloride analogs like 3-Methylazetidine hydrochloride.
- Substitution at the 3-position (methyl vs. methanamine) influences steric and electronic properties, affecting binding affinity in receptor-targeted applications.
Spirocyclic and Heterocyclic Analogs
Compounds with spirocyclic or extended heterocyclic frameworks exhibit distinct physicochemical profiles (Table 2):
Key Observations :
Pharmacological Potential
- The target compound’s rigid azetidine core is advantageous in designing selective serotonin reuptake inhibitors (SSRIs) and NMDA receptor antagonists.
- Fluorinated analogs like 3-Fluoroazetidine hydrochloride (CAS: 617718-46-4) exhibit higher electronegativity, altering binding kinetics in enzyme inhibition assays.
Biological Activity
(3-Methylazetidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 173.08 g/mol. Characterized by its unique azetidine structure, this compound features a methyl group attached to the nitrogen atom of the azetidine ring and an amino group connected to a methylene bridge, resulting in the dihydrochloride salt form. Despite its potential, research on its biological activity remains limited.
The compound's structure allows for various chemical interactions, primarily due to the presence of the amine group. Its reactivity may be influenced by the azetidine ring, which is known for participating in diverse chemical reactions typical of amines.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 173.08 g/mol |
| Structure | Azetidine derivative |
| Salt Form | Dihydrochloride |
The specific mechanism of action of this compound has not been thoroughly elucidated in existing literature. However, compounds with similar structures have been investigated for their interactions with various biological targets, including receptors and enzymes. These interactions may modulate biological pathways relevant to pharmacological applications.
Potential Biological Activities
- Pharmacological Context : The compound has shown potential in various pharmacological contexts, particularly in studies focusing on neurochemistry and cognitive function.
- Neuroprotective Effects : Similar azetidine compounds have demonstrated neuroprotective properties against neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .
- Anticancer Activity : Some derivatives of azetidine have exhibited significant antiproliferative effects in cancer cell lines, suggesting that this compound may warrant investigation in cancer research .
Study on Neuroprotective Properties
A study highlighted the role of similar compounds in blocking serotonin receptors and monoamine oxidase, potentially enhancing cholinergic neurotransmission and exhibiting anti-inflammatory effects against amyloid-beta-induced neurotoxicity . Although direct studies on this compound are lacking, these findings suggest that it may possess similar neuroprotective capabilities.
Anticancer Activity Analysis
Research on azetidine derivatives has shown promising results in inhibiting cell proliferation in various cancer models. For instance, specific β-lactam compounds demonstrated IC values as low as 0.075 µM against MCF-7 breast cancer cells, indicating strong anticancer potential . This suggests that this compound could be explored further for its anticancer properties.
Q & A
Basic: What are the recommended synthetic routes for (3-Methylazetidin-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for higher yields?
Answer:
- Synthetic Routes : Common methods include nucleophilic substitution of azetidine precursors or reductive amination of ketones with methylamine derivatives. For example, intermediates like 1-benzyl-3-methylazetidine can undergo deprotection followed by hydrochlorination .
- Optimization Strategies :
- Solvent Selection : Polar solvents (e.g., water, alcohols) enhance reaction rates and intermediate stability .
- Catalysts : Use palladium on carbon (Pd/C) for efficient hydrogenolysis of protective groups .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., azetidine ring formation) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 262.0388 Da) and isotopic patterns .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies azetidine ring protons (δ 3.1–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 40.1%, H: 6.7%, N: 11.2%, Cl: 28.3%) .
Advanced: How should researchers address discrepancies in reported inhibitory activities (e.g., LOXL2 IC50 values) for this compound?
Answer:
- Assay Validation :
- Orthogonal Assays : Cross-verify using fluorescence-based (Amplex Red) and ELISA-based LOXL2 activity assays .
- Batch Analysis : Test multiple synthesis batches for purity variations (>2% impurities may skew IC50 values) .
Advanced: What experimental strategies are effective in elucidating the mechanism of action of this compound as a LOXL2 inhibitor?
Answer:
- Enzyme Kinetics : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using varying substrate concentrations .
- Structural Studies : Perform X-ray crystallography or cryo-EM of LOXL2-compound complexes to identify binding pockets .
- Cellular Validation : Use fibroblast models to measure collagen cross-linking inhibition (hydroxyproline assay) .
Advanced: How can researchers evaluate the stability of this compound under various storage and experimental conditions?
Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% relative humidity (RH) for 1–3 months; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess photo-degradation products .
- Solvent Compatibility : Test solubility and stability in DMSO, PBS, and cell culture media (e.g., DMEM) .
Advanced: What methodologies are recommended for identifying and quantifying metabolites of this compound in biological systems?
Answer:
- Metabolite Profiling :
- LC-MS/MS : Use Q-TOF instruments for high-resolution detection of phase I (oxidation) and phase II (glucuronidation) metabolites .
- Radiolabeling : Synthesize 14C-labeled compound to trace metabolic pathways in rodent models .
- Microsomal Incubation : Identify hepatic metabolites using human liver microsomes + NADPH cofactors .
Advanced: How can computational modeling be integrated into the study of this compound’s pharmacokinetic and pharmacodynamic properties?
Answer:
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models .
- QSAR Modeling : Predict logP (2.1) and pKa (8.3) to estimate absorption and ionization .
- Docking Studies : Use AutoDock Vina to predict binding affinities for off-target receptors (e.g., monoamine oxidases) .
Advanced: What in vitro and in vivo models are most appropriate for assessing the compound’s toxicity profile in preclinical research?
Answer:
- In Vitro :
- Hepatotoxicity : HepG2 cell viability assays (IC50 > 100 µM indicates low risk) .
- Cardiotoxicity : hERG potassium channel inhibition assays (patch-clamp electrophysiology) .
- In Vivo :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
